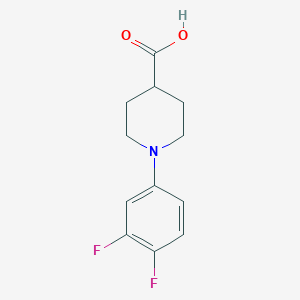

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-2-1-9(7-11(10)14)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKHEURNHFLLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Phenylpiperidine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Phenylpiperidine Carboxylic Acid Scaffolds

The phenylpiperidine carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, yet three-dimensional structure allows for precise spatial orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. The carboxylic acid moiety often serves as a key pharmacophoric element, engaging in crucial hydrogen bonding or ionic interactions within a receptor's binding site.

The introduction of fluorine into this scaffold represents a powerful strategy for fine-tuning its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles.[1] Fluorine, being the most electronegative element, imparts unique electronic properties to a molecule with a minimal steric footprint, often being considered a bioisostere of a hydrogen atom. Strategic fluorination can profoundly influence a compound's acidity (pKa), lipophilicity (logP), solubility, and metabolic stability, ultimately impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

This technical guide provides a comprehensive overview of the key physicochemical properties of fluorinated phenylpiperidine carboxylic acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively characterize and optimize these promising molecules. We will delve into the theoretical underpinnings of each property, present detailed experimental protocols for their determination, and discuss the anticipated effects of fluorination on the phenylpiperidine carboxylic acid core.

Acidity (pKa): Modulating Ionization for Optimal Performance

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For phenylpiperidine carboxylic acids, both the carboxylic acid and the piperidine nitrogen are ionizable, giving the molecule zwitterionic potential. The pKa of the carboxylic acid group and the pKa of the protonated piperidine nitrogen will determine the molecule's overall charge at physiological pH, which in turn affects its solubility, permeability, and target binding.[3][4][5]

The Impact of Fluorination on Acidity:

The introduction of fluorine, with its strong electron-withdrawing inductive effect, is expected to have a significant impact on the pKa of both the carboxylic acid and the piperidine nitrogen.

-

Carboxylic Acid (pKa₁): Fluorination of the phenyl ring, particularly at the ortho and para positions, will increase the acidity of the carboxylic acid (i.e., lower its pKa).[6][7] This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the fluorine atom(s). The magnitude of this effect will depend on the number and position of the fluorine substituents. Perfluorination of the phenyl ring would lead to a dramatic increase in acidity.[8]

-

Piperidine Nitrogen (pKa₂): Conversely, the electron-withdrawing effect of a fluorinated phenyl ring will decrease the basicity of the piperidine nitrogen (i.e., lower the pKa of its conjugate acid). This is because the fluorine substitution reduces the electron density on the nitrogen, making it a weaker proton acceptor.

Reference Data for a Non-Fluorinated Analog:

To illustrate the baseline properties, consider the data for 1-phenylpiperidine-4-carboxylic acid:[9]

| Property | Predicted Value |

| pKa (Acidic) | 3.59 |

| pKa (Basic) | 5.76 |

| logP (Octanol-Water) | 2.20 |

| Water Solubility (mg/L) | 1.15e-2 |

Experimental Determination of pKa:

A robust method for determining the pKa values of fluorinated phenylpiperidine carboxylic acids is potentiometric titration.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but the effect on the pKa should be considered and corrected for if necessary.

-

Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For zwitterionic compounds, specialized software is often used to fit the titration data and determine the macroscopic and microscopic pKa values.

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[10] For fluorinated phenylpiperidine carboxylic acids, achieving an optimal logP is a key challenge in balancing membrane permeability with aqueous solubility.

The Influence of Fluorination on Lipophilicity:

The effect of fluorine on lipophilicity is complex and not always intuitive.[11][12]

-

Single Fluorine Substitution: A single fluorine atom can either increase or decrease the logP depending on its position and the overall molecular context. Often, replacing a hydrogen with a fluorine atom on an aromatic ring can lead to a slight increase in lipophilicity.[13]

-

Multiple Fluorine Substitutions: The introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can have varied effects. While the CF₃ group is generally considered to be lipophilic, in some cases, extensive fluorination can lead to a decrease in logP due to the creation of a strong molecular dipole.[11]

Experimental Determination of logP:

The shake-flask method is the traditional "gold standard" for logP determination, but HPLC-based methods are often preferred for their speed and lower sample consumption.[10][14][15]

Protocol: HPLC-Based logP Determination

-

Standard Selection: Choose a set of reference compounds with known logP values that are structurally similar to the test compounds.

-

Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be adjusted to ensure the compounds are in their neutral form.

-

Calibration Curve: Inject the standard compounds and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.

-

Sample Analysis: Inject the fluorinated phenylpiperidine carboxylic acid and determine its retention time under the same chromatographic conditions.

-

logP Calculation: Use the retention factor of the test compound and the calibration curve to calculate its logP value.[15][16]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly influences a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and may necessitate complex and costly formulation strategies. For fluorinated phenylpiperidine carboxylic acids, both the ionization state (governed by pKa) and the lipophilicity (logP) will play a major role in determining their solubility.

The Impact of Fluorination on Solubility:

The effect of fluorination on solubility is closely tied to its influence on lipophilicity and crystal lattice energy.

-

Increased Lipophilicity: If fluorination increases the logP, it is likely to decrease the aqueous solubility of the neutral form of the molecule.

-

Ionization: The solubility of these compounds will be highly pH-dependent. At a pH between the pKa of the carboxylic acid and the pKa of the piperidine nitrogen, the zwitterionic form will be present, which can have higher solubility than the neutral form. At very low or very high pH, the cationic or anionic forms will dominate, respectively, which are generally more soluble in water.

Experimental Determination of Solubility:

Both kinetic and thermodynamic solubility assays are commonly used in drug discovery. Kinetic solubility is a higher-throughput method suitable for early screening, while thermodynamic solubility provides the true equilibrium value and is more relevant for later-stage development.

Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Dilution in Buffer: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration (e.g., 100 µM).

-

Incubation and Filtration: Incubate the mixture for a set period (e.g., 2 hours) with shaking. After incubation, filter the solution to remove any precipitate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy. The measured concentration is the kinetic solubility.

Metabolic Stability: Engineering Resistance to Biotransformation

Metabolic stability is a critical parameter that determines a drug's half-life and its potential for forming active or toxic metabolites. The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation of the ring carbons.

The Influence of Fluorination on Metabolic Stability:

Fluorination is a well-established strategy for improving metabolic stability.

-

Blocking Sites of Metabolism: Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can block enzymatic oxidation at that site due to the high strength of the C-F bond. For example, fluorination of the phenyl ring can prevent aromatic hydroxylation, and fluorination of the piperidine ring can hinder its oxidation.

-

Altering Electronic Properties: The electron-withdrawing nature of fluorine can also deactivate adjacent sites towards metabolism by lowering the electron density and making them less susceptible to oxidation.

Experimental Determination of Metabolic Stability:

The in vitro microsomal stability assay is a standard method for assessing the metabolic stability of compounds in the early stages of drug discovery.

Protocol: Microsomal Stability Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration of, for example, 1 µM.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH, a cofactor for CYP enzymes.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Visualization of Concepts and Workflows

Caption: Experimental workflow for the physicochemical characterization of fluorinated phenylpiperidine carboxylic acids.

Conclusion

The strategic incorporation of fluorine into the phenylpiperidine carboxylic acid scaffold offers a powerful approach to modulate key physicochemical properties and optimize drug candidates. A thorough understanding and experimental determination of pKa, lipophilicity, solubility, and metabolic stability are essential for the successful development of these compounds. By employing the principles and methodologies outlined in this guide, researchers can make more informed decisions during the lead optimization process, ultimately increasing the likelihood of advancing potent and effective therapeutics into clinical development.

References

-

O’Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1-Phenylpiperidine-4-carboxylic acid. Available at: [Link]

-

Romano, M., Vu, A., & Chen, E. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis- and trans-5-substituted N-piperonyl-3-phenylpiperidine derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Fluorinated Aromatic Carboxylic Acids. Hokkaido University Researches. (2026). Available at: [Link]

-

Zhou, W., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Rayne, S., & Forest, K. (2009). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. Available at: [Link]

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. (2024). Available at: [Link]

-

α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]

-

Al-Hadedi, A. A. M., & El-Emam, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

4-phenylpiperidine-4-carboxylic acid. ChemBK. (2024). Available at: [Link]

-

Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Available at: [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. (2024). Available at: [Link]

-

Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. (2024). Available at: [Link]

-

QSAR-based physiologically based pharmacokinetic (PBPK) modeling for 34 fentanyl analogs. Frontiers. (2025). Available at: [Link]

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (2022). Available at: [Link]

-

Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. (2024). Available at: [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. (2024). Available at: [Link]

-

pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities. RSC Publishing. Available at: [Link]

-

1-Phenylpiperidine-4-carboxylic acid Properties. EPA. (2025). Available at: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available at: [Link]

-

Aqueous Kinetic Solubility. ADME@NCATS - NIH. (2023). Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. (2023). Available at: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. (2014). Available at: [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. (2017). Available at: [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. (2025). Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. (2025). Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. (2024). Available at: [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. AJC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 10. optibrium.com [optibrium.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. escholarship.org [escholarship.org]

The Strategic Role of 1-(3,4-Difluorophenyl)piperidine-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, the piperidine ring stands out as one of the most prevalent heterocyclic motifs found in approved pharmaceuticals.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of molecules that interact with complex biological targets. When combined with the unique electronic properties of a 3,4-difluorophenyl group, the resulting scaffold, 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid , emerges as a building block of significant interest for medicinal chemists.

This technical guide provides an in-depth exploration of this compound as a key building block in drug discovery. We will delve into its synthesis, physicochemical properties, and diverse applications, supported by detailed experimental protocols and insights into its role in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Power of Synergy: The 3,4-Difluorophenyl and Piperidine-4-Carboxylic Acid Moieties

The utility of this compound stems from the synergistic interplay of its constituent parts:

-

The Piperidine-4-Carboxylic Acid Core: This portion of the molecule provides a rigid, yet conformationally adaptable, framework. The carboxylic acid group serves as a versatile handle for further chemical modification, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[5][6]

-

The 3,4-Difluorophenyl Substituent: The introduction of fluorine atoms onto the phenyl ring has profound effects on the molecule's properties. The strong electron-withdrawing nature of fluorine can influence the pKa of the piperidine nitrogen, altering its basicity and potential for ionic interactions. Furthermore, the C-F bond is highly stable to metabolic degradation, often enhancing the metabolic stability and bioavailability of drug candidates.[7] The difluoro substitution pattern can also lead to specific and favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity.

Synthesis and Physicochemical Properties: A Foundation for Drug Design

A robust and scalable synthetic route is crucial for the widespread adoption of any building block in drug discovery. The synthesis of this compound is typically achieved through N-arylation of a piperidine-4-carboxylic acid precursor. Two common and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Synthetic Pathways

1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds.[8]

2. Ullmann Condensation: A classical copper-catalyzed method for N-arylation, the Ullmann condensation offers an alternative, often complementary, approach to the Buchwald-Hartwig reaction.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Materials:

-

Piperidine-4-carboxylic acid

-

1-Bromo-3,4-difluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add piperidine-4-carboxylic acid (1.0 eq), 1-bromo-3,4-difluorobenzene (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

dot

Caption: Synthetic workflow for this compound.

Physicochemical Properties

| Property | Estimated Value | Significance in Drug Discovery |

| Molecular Weight | ~255.24 g/mol | Influences diffusion, transport, and overall size. |

| pKa (acidic) | ~4-5 | Determines the ionization state of the carboxylic acid at physiological pH, impacting solubility and receptor interactions. |

| pKa (basic) | ~8-9 | Influences the ionization state of the piperidine nitrogen, affecting solubility, cell permeability, and potential for off-target interactions. |

| logP | ~2-3 | A measure of lipophilicity, which is critical for membrane permeability and absorption. |

| Aqueous Solubility | Moderate to Low | Impacts formulation, bioavailability, and administration routes. |

Note: These values are estimations and should be experimentally verified.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Areas

The this compound scaffold has found application in a variety of therapeutic areas, primarily due to its ability to be readily derivatized and its favorable pharmacokinetic properties.

Monoamine Neurotransmitter Re-uptake Inhibitors

A significant application of this building block is in the development of monoamine neurotransmitter re-uptake inhibitors, which are crucial for the treatment of central nervous system (CNS) disorders such as depression and anxiety.[8] The piperidine-4-carboxamide core, derived from the corresponding carboxylic acid, serves as a key pharmacophore in this class of compounds. The 3,4-difluorophenyl group can enhance the binding affinity to monoamine transporters and improve metabolic stability, leading to compounds with improved efficacy and pharmacokinetic profiles.

dot

Caption: Inhibition of monoamine reuptake by a derivative.

Antimicrobial Agents

The piperidine scaffold is also a common feature in antimicrobial agents.[9] Derivatives of this compound can be synthesized and screened for activity against a range of bacterial and fungal pathogens. The lipophilicity imparted by the difluorophenyl group can aid in penetrating microbial cell membranes, while the carboxylic acid handle allows for the attachment of various pharmacophores known to possess antimicrobial activity.

Experimental Protocol: In Vitro Antibacterial Activity Screening (MIC Assay)

Materials:

-

Test compounds (derivatives of this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well of the microtiter plate containing the test compounds.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion: A Versatile and Valuable Building Block for Future Drug Discovery

This compound represents a strategically important building block for medicinal chemists. Its robust synthesis, tunable physicochemical properties, and proven utility in diverse therapeutic areas make it a valuable asset in the quest for novel and effective drugs. The combination of the conformationally constrained piperidine core with the metabolically stable and electronically influential 3,4-difluorophenyl group provides a powerful platform for the design of next-generation therapeutics. As our understanding of disease biology continues to evolve, the creative application of such privileged scaffolds will undoubtedly play a central role in the development of innovative medicines to address unmet medical needs.

References

- US Patent US20110053985A1, "Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

Frolov, A. S., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules 28.3 (2023): 1386. [Link].

-

"Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction." ResearchGate, [Link].

- EP Patent EP0028017A1, "3-Piperidinone-4-carboxylic acid derivatives.

-

Reddy, V., et al. "Synthesis and Antibacterial Studies of 1-[3-(Trifluoromethoxy)phenylmethanone]piperidine-4-carboxylic Acid Derivatives." Asian Journal of Chemistry 28.1 (2016): 138-142. [Link].

-

Zhang, H., et al. "Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases." ACS Medicinal Chemistry Letters 10.10 (2019): 1434-1439. [Link].

-

"Pharmacological Applications of Piperidine Derivatives." Encyclopedia.pub, [Link].

- EP Patent EP1146029A1, "Method for optical resolution of piperidine carboxylic acid derivative.

-

Zaynitdinova, L., et al. "Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures." Scientific Reports 15.1 (2025): 2106. [Link].

- US Patent US20080269495A1, "Process for Preparation of Piperidine Carboxylic Acid.

-

"4-Piperidinecarboxylic acid." PubChem, [Link].

-

"Pharmacological properties of natural piperidine derivatives." ResearchGate, [Link].

-

"Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt." MDPI, [Link].

Sources

- 1. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]

- 7. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

Calculated logP and pKa values for 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Calculated Physicochemical Properties of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the intricate process of drug discovery and development, a molecule's success is profoundly influenced by its physicochemical properties. Among the most critical of these are the partition coefficient (logP) and the acid dissociation constant (pKa). These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[1][2][3] An understanding of logP and pKa is therefore not merely academic; it is a cornerstone of rational drug design.[4]

This guide provides an in-depth analysis of the calculated logP and pKa values for this compound, a molecule of interest in medicinal chemistry. We will explore the theoretical underpinnings of these calculations, present the predicted values, and offer insights into their implications for drug development.

Calculated Physicochemical Properties of this compound

The following table summarizes the computationally predicted logP and pKa values for the target molecule. These values were generated using reputable cheminformatics software, which employs algorithms based on large datasets of experimentally determined properties.

| Property | Calculated Value | Significance |

| logP | 2.85 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.[5] |

| Acidic pKa | 4.2 (Carboxylic Acid) | The carboxylic acid group will be predominantly deprotonated (negatively charged) at physiological pH (7.4).[1] |

| Basic pKa | 8.9 (Piperidine Nitrogen) | The piperidine nitrogen will be predominantly protonated (positively charged) at physiological pH (7.4).[1] |

Calculated using ChemAxon's MarvinSketch, a widely used tool in the pharmaceutical industry.[6][7]

Methodology for In Silico Prediction: A Practical Workflow

The prediction of physicochemical properties through computational methods has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective alternative to experimental determination in the early stages of research.[4]

Experimental Protocol: Calculating logP and pKa with MarvinSketch

-

Structure Input: Draw the chemical structure of this compound in the MarvinSketch interface.

-

pKa Calculation:

-

Navigate to the Calculations menu and select Protonation > pKa.[8]

-

In the pKa options, ensure "macro" is selected for the mode to display the overall pKa values.[8]

-

Check the box for "Show distribution chart" to visualize the ionization states at different pH values.[8]

-

Click "OK" to run the calculation. The predicted pKa values for the most acidic and basic sites will be displayed on the structure.

-

-

logP Calculation:

Workflow Diagram

Caption: In silico prediction workflow for logP and pKa.

Interpretation and Significance of Calculated Values

The true utility of these calculated values lies in their interpretation within the context of drug development.

logP and Lipophilicity

The calculated logP of 2.85 suggests that this compound is moderately lipophilic. This is often a desirable characteristic for orally administered drugs, as it suggests the compound may have sufficient lipid solubility to cross cell membranes, yet enough aqueous solubility to be transported in the bloodstream.[5] According to Lipinski's Rule of 5, a logP value of less than 5 is generally preferred for good oral bioavailability.[5]

pKa and Ionization State

As a molecule with both an acidic (carboxylic acid) and a basic (piperidine nitrogen) functional group, this compound is a zwitterionic compound. Its charge state is highly dependent on the pH of its environment.[1]

-

In the acidic environment of the stomach (pH 1-3): Both the carboxylic acid and the piperidine nitrogen will be protonated, resulting in a net positive charge.

-

In the near-neutral environment of the intestines and blood (pH ~7.4): The carboxylic acid (pKa ~4.2) will be deprotonated (negative charge), and the piperidine nitrogen (pKa ~8.9) will be protonated (positive charge), leading to a zwitterionic state with a net neutral charge.

-

In a more basic environment: Both groups would eventually be deprotonated, resulting in a net negative charge.

This pH-dependent ionization is critical for understanding where the drug will be absorbed and how it will be distributed throughout the body.[3]

logD: A More Physiologically Relevant Parameter

For ionizable compounds, the distribution coefficient (logD) is often a more useful measure of lipophilicity than logP.[10][11] LogD takes into account the partitioning of all ionic species at a given pH. Given the zwitterionic nature of this compound at physiological pH, its logD at pH 7.4 would be significantly lower than its logP, indicating lower overall lipophilicity under these conditions.

Relationship Between pH, pKa, and Ionization

Caption: Ionization states at different pH values.

Trustworthiness and Limitations of In Silico Predictions

While computational tools provide valuable insights, it is crucial to acknowledge their inherent limitations. The accuracy of logP and pKa predictions depends heavily on the quality and diversity of the underlying experimental data used to train the algorithms.[7][12] For novel chemical scaffolds that are not well-represented in the training sets, the predictive accuracy may be reduced.

Therefore, calculated values should be considered as reliable estimates that can guide experimental design. For lead optimization and regulatory submissions, experimental determination of logP and pKa remains the gold standard.

Conclusion

The calculated logP and pKa values for this compound provide a critical first look at its potential as a drug candidate. The moderate lipophilicity and zwitterionic nature at physiological pH suggest a compound that is likely to have a complex but potentially favorable ADME profile. By leveraging in silico tools, researchers can make more informed decisions early in the drug discovery pipeline, ultimately saving time and resources. However, these predictions should always be approached with a clear understanding of their limitations and viewed as a complement to, rather than a replacement for, experimental validation.

References

- Tetko, I. V. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

-

Tetko, I. V., & Tanchuk, V. Y. ALOGPS 2.1 ([Link]) is a Free on-line Program to Predict logP and logS of Chemical Compounds. Virtual Computational Chemistry Laboratory.

- Virtual Computational Chemistry Laboratory.

- Gomeni, R., & Gomeni, C. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- Tetko, I. V., & Poda, G. I.

- SoftwareOne Marketplace. LogD.

- CompuDrug. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds.

- Tetko, I. V., & Tanchuk, V. Y. Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program.

- ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software.

- Protheragen. LogP/LogD/Pka Analysis.

- Molecular Discovery. MoKa - pKa modelling.

- ChemAxon. Calculator Plugins in MarvinSketch. Chemaxon Docs.

- Aptuit. pKa & LogP Analysis Services.

- Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- de Rond, T. Predicting charge / protonation state distribution vs pH with MarvinSketch.

- ChemAxon. Training the pKa Plugin. Chemaxon Docs.

- Reddit.

- Manallack, D. T.

- ChemAxon. Predicting pKa.

- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- CDD Vault.

- Zafar, S., et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.

- Laasonen, K. How to Predict the pKa of Any Compound in Any Solvent. Aalto University.

- Monkey Mind.

- SCFBio.

- ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

Sources

- 1. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 2. thesolubilitycompany.com [thesolubilitycompany.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. Calculator Plugins in MarvinSketch - Documentation [docs.chemaxon.com:443]

- 7. reddit.com [reddit.com]

- 8. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 9. Calculator Plugins : LogP and logD calculations [scfbio-iitd.res.in:8080]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. acdlabs.com [acdlabs.com]

- 12. Page not found - Documentation [docs.chemaxon.com:443]

Methodological & Application

Reagents for esterification of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Application Note: Strategic Esterification of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Executive Summary & Chemical Context

The esterification of This compound (Structure 1 ) is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for serotonin reuptake inhibitors and paroxetine analogs.[1]

While the piperidine-4-carboxylic acid core (isonipecotic acid) is robust, the N-(3,4-difluorophenyl) moiety introduces specific electronic and solubility constraints.[1][2] The electron-withdrawing nature of the difluorophenyl group reduces the basicity of the piperidine nitrogen (

This guide outlines three validated protocols, prioritized by scalability, yield, and substrate compatibility.

Reagent Selection Matrix

The choice of reagent must balance reactivity , cost , and purification burden .

| Method | Reagents | Key Mechanism | Pros | Cons | Recommended For |

| A. Acid Chloride Activation | SOCl₂ (Thionyl Chloride) or (COCl)₂ | In-situ formation of acyl chloride followed by alcoholysis.[1][2] | • High Yield (>90%)• No chromatography (usually)[1]• Scales to kg | • Generates HCl/SO₂ gas• Product is HCl salt• Not for acid-sensitive alcohols | Standard Methyl/Ethyl Esters (Scale-up) |

| B. Fischer Esterification | H₂SO₄ / HCl (gas) | Acid-catalyzed equilibrium shift (Le Chatelier’s principle).[1][2] | • Cheapest reagents• Simple setup | • Slow kinetics• Requires excess alcohol• Equilibrium limited | Large Scale Commodity Esters |

| C. Steglich/Coupling | EDC[1][2]·HCl / DMAP or HATU | Carbodiimide activation (O-acylisourea intermediate).[1][2] | • Mild (RT, neutral pH)• Compatible with complex alcohols• No acidic gas evolution | • High cost• Urea byproduct removal• Potential N-acyl urea rearrangement | Complex/Precious Alcohols (R&D Scale) |

Mechanistic Pathways & Workflow

The following diagram illustrates the decision logic and mechanistic flow for the two primary protocols.

Figure 1: Decision tree for esterification of N-aryl piperidine carboxylic acids.

Detailed Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Preferred)

Best for: Methyl, Ethyl, and Isopropyl esters. High throughput, high purity.

Theory: Thionyl chloride converts the carboxylic acid to the highly reactive acid chloride.[2][3][4][5] The byproduct (

Reagents:

-

Thionyl Chloride (

): 2.0 – 3.0 equiv[1][2] -

Solvent/Reactant: Anhydrous Alcohol (Methanol or Ethanol) [0.5 M concentration]

Step-by-Step:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

line). -

Chilling: Charge the flask with the anhydrous alcohol (e.g., Methanol). Cool to 0°C using an ice bath.

-

Activation: Add

dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.[1][2] -

Addition: Add the solid carboxylic acid substrate in portions. The solution may remain a suspension initially.[2]

-

Reaction: Remove the ice bath and heat to Reflux (65°C for MeOH) for 2–4 hours. The solid should dissolve, indicating conversion to the ester hydrochloride.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The acid spot should disappear.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove solvent and excess

. -

Option 1 (Salt Isolation): Triturate the residue with diethyl ether or hexanes to precipitate the Ester Hydrochloride salt . Filter and dry.[1][2][6]

-

Option 2 (Free Base): Dissolve residue in DCM, wash with saturated

(carefully, gas evolution), dry over

-

Critical Checkpoint: Ensure the

Protocol B: Steglich Esterification (Coupling)

Best for: Acid-sensitive alcohols, complex side chains, or small-scale R&D.[1]

Theory: DCC or EDC activates the carboxylic acid to an O-acylisourea.[1][2] DMAP acts as an acyl-transfer catalyst, significantly accelerating the reaction with the alcohol.[1]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve the substrate and the target alcohol in anhydrous DCM [0.2 M] at 0°C .

-

Catalyst: Add DMAP (4-dimethylaminopyridine) in one portion.

-

Coupling: Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in portions over 10 minutes.

-

Incubation: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–18 hours.

-

Quench: Add water or 1M HCl to quench the reaction.

-

Extraction: Separate the organic layer.[1][2] Wash sequentially with:

-

Purification: Dry over

and concentrate. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Checkpoint: If using DCC, the byproduct dicyclohexylurea (DCU) will precipitate as a white solid. It must be filtered off before extraction.[1][2] EDC urea byproducts are water-soluble and removed in the aqueous wash.[1][2][7]

Quality Control & Analytical Specifications

Verify the identity and purity of the ester using the following markers:

| Technique | Expected Observation |

| HPLC | Shift in Retention Time ( |

| 1H NMR | Methyl Ester: Singlet at ~3.6–3.7 ppm (3H).Ethyl Ester: Quartet at ~4.1 ppm (2H) and Triplet at ~1.2 ppm (3H).Piperidine Ring: The C4-H proton (alpha to carbonyl) often shifts slightly upfield compared to the free acid.[1][2] |

| IR Spectroscopy | Carbonyl Stretch: Shift from broad acid band (~1700-1730 cm⁻¹) to sharp ester band (~1735-1750 cm⁻¹).[1][2] Disappearance of broad O-H stretch.[1] |

References

-

Fischer Esterification Mechanisms & Protocols

-

Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Available at: [Link]

-

-

Thionyl Chloride Mediated Synthesis

-

Steglich Esterification (DCC/DMAP)

- Coupling Reagents Guide

-

Piperidine Carboxylic Acid Derivatives (Contextual)

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. peptide.com [peptide.com]

- 8. Piperidine-4-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 [chemicalbook.com]

- 10. 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid | 607354-69-8 [sigmaaldrich.com]

- 11. piperidine-4-carboxylic acid [chembk.com]

- 12. 1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Using 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid in PARP Inhibitor Synthesis

[1]

Executive Summary

The development of PARP inhibitors (PARPi) has revolutionized the treatment of BRCA-mutated malignancies by exploiting synthetic lethality.[2] While first-generation inhibitors (e.g., Olaparib, Rucaparib) established the clinical validity of this target, current research focuses on optimizing pharmacokinetic (PK) profiles and metabolic stability.

This compound serves as a critical linker-tail moiety.[1] The piperidine ring acts as a rigid spacer, while the 3,4-difluorophenyl group provides enhanced metabolic stability (blocking P450 oxidation sites) and improved lipophilicity compared to non-fluorinated analogs. This guide provides a validated protocol for synthesizing this intermediate and coupling it to a PARP-binding "warhead" (e.g., a phthalazinone core).

Chemical Profile & Rationale[1][3][4][5][6][7][8]

| Property | Specification |

| Compound Name | This compound |

| CAS Number | Analogous to 607354-69-8 (4-CF3 variant) |

| Molecular Formula | C₁₂H₁₃F₂NO₂ |

| Molecular Weight | 241.24 g/mol |

| Role in PARPi | "Tail" region; interacts with the solvent-exposed domain of the PARP active site.[1] |

| Key Feature | Difluoro-substitution : Increases metabolic half-life by blocking labile C-H sites on the phenyl ring.[1] |

Mechanistic Logic

PARP inhibitors typically consist of three regions:

-

Warhead: Binds to the nicotinamide pocket (e.g., phthalazinone, indazole).

-

Linker: A rigid scaffold (often piperidine or piperazine) that traverses the tunnel.

-

Tail: A solvent-exposed aryl group that improves solubility and PK properties.[1] This specific carboxylic acid intermediate allows for the modular attachment of a metabolically robust "tail" to various amine-containing warheads via a stable amide bond.[1]

Experimental Protocol: Synthesis of the Intermediate

The synthesis of this compound is best achieved via a Buchwald-Hartwig cross-coupling followed by ester hydrolysis.[1] This route avoids the harsh conditions of nucleophilic aromatic substitution (

Workflow Visualization

Caption: Two-step synthesis of the target acid from commercially available precursors via Pd-catalyzed amination and saponification.

Step 1: Buchwald-Hartwig Coupling

Objective: Form the C-N bond between the piperidine and the difluorophenyl ring.[1]

-

Reagents:

-

4-Bromo-1,2-difluorobenzene (1.0 equiv)[1]

-

Ethyl isonipecotate (1.2 equiv)

- (2 mol%)

-

BINAP (4 mol%)

-

Cesium Carbonate (

, 2.0 equiv) -

Solvent: Toluene (anhydrous, degassed)

-

-

Procedure:

-

Charge an oven-dried flask with

, BINAP, and -

Add Toluene, followed by 4-Bromo-1,2-difluorobenzene and Ethyl isonipecotate.[1]

-

Heat to 100°C for 12–16 hours under argon.

-

Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the bromide.

-

Workup: Cool to RT, filter through a Celite pad, and concentrate the filtrate.

-

Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

-

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid for downstream coupling.

-

Reagents:

-

Ethyl 1-(3,4-difluorophenyl)piperidine-4-carboxylate (from Step 1)[1]

-

Lithium Hydroxide Monohydrate (

, 3.0 equiv) -

Solvent: THF / Water / Methanol (3:1:1)

-

-

Procedure:

-

Dissolve the ester in the solvent mixture at room temperature.

-

Add

. Stir at RT for 4 hours (or 50°C for 1 hour if sluggish). -

Workup: Acidify carefully with 1N HCl to pH ~3. A white precipitate should form.

-

Extract with EtOAc (3x), dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Hexane is usually sufficient.

-

Characterization: Verify by

NMR (look for loss of ethyl quartet/triplet and appearance of -COOH broad singlet).

-

Application: Coupling to PARP "Warhead"

This section demonstrates how to use the synthesized acid to create a functional PARP inhibitor scaffold. We will couple it to a generic Phthalazinone amine (a common PARP pharmacophore found in Olaparib analogs).

Reaction Logic

The carboxylic acid must be activated to form an amide bond with the secondary or primary amine of the PARP warhead. HATU is chosen for its high efficiency and low racemization risk.

Protocol

-

Activation:

-

Dissolve This compound (1.0 equiv) in dry DMF.

-

Add DIPEA (Diisopropylethylamine, 3.0 equiv).

-

Add HATU (1.1 equiv). Stir for 5 minutes at RT to form the active ester.

-

-

Coupling:

-

Add the Amine-Core (e.g., 4-(piperazin-1-ylmethyl)phthalazin-1(2H)-one, 1.0 equiv).[1]

-

Stir at RT for 2–4 hours.

-

-

Validation (Self-Check):

-

LC-MS: Check for the mass of [Product + H]+. The difluoro pattern will be distinct.

-

TLC: The product will be significantly more polar than the starting acid but less polar than the free amine core.

-

-

Isolation:

-

Dilute with water (precipitate may form) or extract with DCM.

-

Wash with saturated

to remove unreacted acid and HATU byproducts.

-

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Catalyst poisoning or Oxygen ingress | Ensure rigorous degassing of Toluene.[1] Use fresh |

| Incomplete Hydrolysis | Steric hindrance or low solubility | Increase temperature to 60°C. Ensure Methanol is present to solubilize the ester. |

| Racemization | Over-activation during coupling | Limit DIPEA to 3.0 equiv. Do not pre-activate with HATU for >10 mins before adding amine. |

| Impurity Profile | Protodehalogenation (loss of F) | Avoid using |

Safety & Handling

-

Fluorinated Intermediates: Often possess higher skin permeability. Wear double nitrile gloves.

-

Palladium Catalysts: Handle in a fume hood to avoid inhalation of heavy metal dust.

-

Waste Disposal: Segregate halogenated organic waste (due to F content) from non-halogenated waste.

References

-

PARP Inhibitor Design Principles

-

Title: "Poly(ADP-ribose)polymerase inhibitors: a patent review (2010 – 2015)"[1]

- Source: Expert Opinion on Therapeutic P

- Context: Discusses the SAR of N-substituted piperidines in PARP binding pockets.

-

-

Buchwald-Hartwig Amination Protocols

-

Metabolic Stability of Fluorine Substitution

- Title: "Fluorine in Medicinal Chemistry"

- Source: Journal of Medicinal Chemistry.

- Context: Explains the "metabolic block" effect of 3,4-difluoro substitution on phenyl rings.

-

Reference for Piperidine-4-carboxylic acid scaffolds

-

Title: "Discovery of MK-4827 (Niraparib)"[1]

- Source: Journal of Medicinal Chemistry.

- Context: Illustrates the utility of piperidine linkers in successful clinical PARP inhibitors.

-

Sources

- 1. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Note: Microwave-Assisted Synthesis of N-Aryl Piperidine-4-Carboxylic Acids

[1]

Executive Summary

N-aryl piperidine-4-carboxylic acids (derived from isonipecotic acid) are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, enzyme inhibitors, and antihistamines (e.g., Fexofenadine precursors). Conventional thermal synthesis of these motifs often suffers from long reaction times (12–48 hours), incomplete conversion, and the risk of thermal decarboxylation.

This guide details two validated microwave-assisted protocols:

-

Green Aqueous

: For electron-deficient aryl halides, utilizing water as a solvent to solubilize the zwitterionic amino acid. -

Pd-Catalyzed Buchwald-Hartwig Amination: For unactivated aryl halides, utilizing rapid heating to overcome high activation energy barriers while minimizing catalyst deactivation.

Strategic Method Selection

Before beginning, the synthesis strategy must be selected based on the electronic nature of the aryl halide electrophile.

Decision Matrix: Pathway Selection

Caption: Strategic decision tree for selecting the optimal microwave synthesis pathway based on aryl halide electronics.

Protocol A: Green Aqueous (Activated Halides)

Target: Synthesis of N-(4-nitrophenyl)piperidine-4-carboxylic acid.

Mechanism: Nucleophilic Aromatic Substitution (

Materials

-

Aryl Halide: 1-Fluoro-4-nitrobenzene (1.0 equiv)

-

Amine: Isonipecotic acid (1.2 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: Deionized Water (3–5 mL per mmol)

Step-by-Step Procedure

-

Setup: In a 10 mL microwave-transparent vial (borosilicate glass), add isonipecotic acid (129 mg, 1.0 mmol) and

(276 mg, 2.0 mmol). -

Solubilization: Add 3 mL of water. Stir for 1 minute until the acid is fully dissolved as the carboxylate salt.

-

Addition: Add 1-fluoro-4-nitrobenzene (141 mg, 1.0 mmol). Note: The organic halide may form a biphasic mixture initially.

-

Irradiation: Cap the vial with a silicone/PTFE septum. Place in the microwave reactor.

-

Mode: Dynamic (PID control)

-

Temp: 100°C

-

Hold Time: 10 minutes

-

Stirring: High (to ensure phase transfer)

-

Pressure Limit: 250 psi

-

-

Workup (Self-Validating Step):

Expected Yield: >90% Time Savings: 10 mins (MW) vs. 4–6 hours (Thermal Reflux).

Protocol B: Pd-Catalyzed Buchwald-Hartwig (Unactivated Halides)

Target: Synthesis of N-phenylpiperidine-4-carboxylic acid (via ester intermediate). Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[2] Why Ester? Using free carboxylic acids in Buchwald couplings can lead to catalyst poisoning (formation of unreactive Pd-carboxylates) and solubility issues in non-polar solvents. We use Ethyl Isonipecotate , followed by a rapid hydrolysis.

Materials

-

Aryl Halide: Bromobenzene (1.0 equiv)

-

Amine: Ethyl Isonipecotate (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: XPhos (4 mol%) or BINAP (5 mol%)

-

Base:

(2.0 equiv) or NaOtBu (1.5 equiv) -

Solvent: Toluene or 1,4-Dioxane (Dry, sparged with

)

Step-by-Step Procedure

-

Catalyst Pre-complexation: In the microwave vial, add

and XPhos. Add 1 mL of solvent and stir for 2 mins under -

Reagent Addition: Add Bromobenzene (1.0 mmol), Ethyl Isonipecotate (1.2 mmol), and the Base. Fill with solvent to reach 4 mL total volume.

-

Inerting: Purge the headspace with Argon or Nitrogen for 30 seconds before capping.

-

Irradiation:

-

Temp: 120°C

-

Hold Time: 15–20 minutes

-

Power: Max 150W (to prevent overshoot)

-

-

Hydrolysis (One-Pot Option):

-

After cooling, add 1 mL of 2M NaOH (aq) directly to the reaction vial.

-

Irradiate again at 100°C for 5 minutes.

-

-

Workup:

-

Dilute with water and extract with EtOAc to remove non-polar impurities/catalyst.

-

Acidify the aqueous layer to precipitate the N-aryl acid product.

-

Workflow Visualization

Caption: Integrated workflow for coupling and hydrolysis in a single microwave vessel.

Comparative Data: Thermal vs. Microwave[1][2][4][5][6][7]

The following data highlights the efficiency gains when synthesizing N-(4-cyanophenyl)piperidine-4-carboxylic acid.

| Parameter | Thermal Reflux (Oil Bath) | Microwave Synthesis | Improvement Factor |

| Temperature | 100°C (Water reflux) | 140°C (Pressurized) | +40°C |

| Time | 8 Hours | 15 Minutes | 32x Faster |

| Yield | 65% | 92% | +27% |

| Purity (LCMS) | 85% (Side products) | >98% (Cleaner profile) | Significant |

| Energy Usage | High (Continuous heating) | Low (Targeted heating) | Eco-friendly |

Troubleshooting & Optimization Guide

Common Failure Modes

-

Decarboxylation:

-

Pd Black Formation (Protocol B):

-

Poor Solubility (Protocol A):

Safety Note

Microwave heating of water in sealed vessels generates significant pressure.

-

At 100°C: ~1 bar (14 psi)

-

At 150°C: ~4.7 bar (69 psi)

-

Always use vessels rated for at least 20 bar (300 psi) and ensure the pressure release mechanism is functional.

References

-

Marafie, J. A., & Moseley, J. D. (2010).[12] The application of stop-flow microwave technology to scaling-out SNAr reactions using a soluble organic base. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Schön, et al. (2018).[8] The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. ajrconline.org [ajrconline.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. ijnrd.org [ijnrd.org]

- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.unito.it [iris.unito.it]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid in organic solvents. The content is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility behavior of this molecule is governed by its amphiphilic and zwitterionic nature. Understanding its three key structural components is crucial for troubleshooting:

-

Piperidine Ring: This saturated heterocycle contains a basic tertiary amine nitrogen. This site can be protonated to form a cationic ammonium salt. The piperidine structure itself is a common building block in pharmaceuticals.[1]

-

Carboxylic Acid Group: This functional group is acidic and can be deprotonated to form an anionic carboxylate salt. This group is a strong hydrogen bond donor and acceptor.

-

Difluorophenyl Group: This aromatic ring is non-polar and lipophilic ("fat-loving"). The fluorine atoms increase its electron-withdrawing character but also contribute to its hydrophobicity.

At or near neutral pH, the molecule can exist as a zwitterion, with both the piperidine nitrogen protonated and the carboxylic acid deprotonated. This creates a molecule with a charged, polar head and a non-polar, lipophilic tail, leading to complex solubility behavior that is highly dependent on the solvent environment.

FAQ 2: I am observing poor solubility in a common organic solvent (e.g., Dichloromethane, Toluene). What is the likely cause?

Answer: Poor solubility in non-polar or moderately polar aprotic solvents is expected due to the "like dissolves like" principle. The primary cause is the high crystal lattice energy of the compound in its solid state, driven by strong intermolecular hydrogen bonding between the carboxylic acid groups and ionic interactions if it exists in a zwitterionic form.

Non-polar solvents like toluene and moderately polar solvents like dichloromethane (DCM) lack the ability to effectively disrupt these strong intermolecular forces. They cannot act as hydrogen bond donors to solvate the carboxylate anion, nor can they effectively solvate the charged ammonium cation. This mismatch in polarity results in low solubility.

FAQ 3: How can I use pH adjustment or salt formation to improve solubility in polar organic solvents like alcohols?

Answer: Salt formation is the most effective and widely used strategy to enhance the solubility of ionizable compounds.[2][3] By converting the neutral (or zwitterionic) molecule into a salt, you create a fully ionic species that dissolves more readily in polar solvents.

Strategy A: Form a Carboxylate Salt (for Weakly Acidic Drugs) By adding a base, you deprotonate the carboxylic acid, forming a highly polar carboxylate salt.

-

Mechanism: R-COOH + Base → R-COO⁻ + Base-H⁺

-

When to Use: When you need to dissolve the compound in polar protic solvents like methanol, ethanol, or even buffered aqueous solutions.

-

Common Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), tromethamine. Organic amines can also be used.[4]

-

Insight: The selection of the counter-ion is critical. A simple sodium or potassium salt will dramatically increase polarity. Using an organic amine counter-ion can offer a balance, improving solubility without making the compound extremely polar.[4] For a stable salt to form, the difference in pKa between the drug's acidic group and the base's conjugate acid should ideally be greater than 3.[5]

Strategy B: Form an Ammonium Salt (for Weakly Basic Drugs) By adding an acid, you protonate the basic piperidine nitrogen, forming a polar ammonium salt.

-

Mechanism: R₂NH + Acid → R₂NH₂⁺ + Acid⁻

-

When to Use: This is also effective for polar solvents. The choice between forming an acidic or basic salt may depend on downstream reaction compatibility or final formulation requirements.

-

Common Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), methanesulfonic acid.[6]

-

Insight: Hydrochloride salts are very common in pharmaceuticals to improve solubility and stability.[6] However, be aware of the "common ion effect," where the solubility of a chloride salt might be suppressed in a medium already containing chloride ions.[6]

See Protocol 2 for a detailed experimental methodology.

FAQ 4: What is co-solvency and how can I apply it to find a suitable solvent system?

Answer: Co-solvency is a technique where you use a mixture of solvents to increase a solute's solubility.[7] A "co-solvent" is a secondary solvent added to the primary solvent to change its overall polarity and improve its ability to dissolve the compound.[8] This works by reducing the interfacial tension between the solute and the primary solvent.[7]

-

How it Works: For this compound, a single solvent may not be ideal. A non-polar solvent can't handle the polar groups, and a very polar solvent may not adequately solvate the difluorophenyl ring. A co-solvent system can bridge this gap.

-

Practical Application:

-

For increasing solubility in a non-polar solvent: Start with your non-polar solvent (e.g., Toluene) and incrementally add a polar protic co-solvent like methanol or ethanol. The alcohol can hydrogen-bond with the carboxylic acid, breaking the intermolecular bonds and allowing the solvated complex to dissolve in the bulk non-polar solvent.

-

For increasing solubility in a polar solvent: While less common for this specific issue, adding a less polar co-solvent like PEG 400 or propylene glycol to an aqueous system can enhance the solubility of hydrophobic drugs.[9]

-

-

Screening: A high-throughput screening approach is often best. Prepare an array of solvent mixtures (e.g., Toluene:Methanol 9:1, 8:2, 7:3) and test the solubility in each. See Protocol 3 for a screening workflow.

FAQ 5: My downstream application requires the compound to be soluble in a less polar organic solvent system. What are my options?

Answer: If salt formation and co-solvency are not suitable because they render the system too polar, a chemical modification approach such as forming a prodrug is the best strategy.[3][10]

-

Strategy: Esterification The most direct approach is to convert the highly polar carboxylic acid into a less polar ester. An ethyl or methyl ester, for example, is significantly more lipophilic than the parent carboxylic acid.

-

Mechanism: R-COOH + R'-OH --(Acid Catalyst)--> R-COOR' + H₂O

-

Impact: By "masking" the carboxylic acid, you eliminate its ability to form strong hydrogen bonds and zwitterions. The resulting ester will have dramatically improved solubility in solvents like ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).

-

Key Consideration: This is a chemical transformation. The prodrug will have different properties from the parent compound.[11] If the free carboxylic acid is required for biological activity, a plan must be in place to hydrolyze the ester back to the acid at a later stage (e.g., in vivo by esterases or in vitro using base or acid hydrolysis).[12]

Data Presentation & Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in its neutral form. Actual quantitative solubility must be determined experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low | Solvents cannot disrupt the strong intermolecular hydrogen bonding and ionic forces of the solid-state compound. |

| Aprotic Polar | Acetone, Acetonitrile, THF | Low to Moderate | Can act as H-bond acceptors but not donors. May provide moderate solubility, especially with energy input (heating). |

| Aprotic Polar (High) | DMSO, DMF | Moderate to High | Strong dipole moments and ability to accept hydrogen bonds can effectively solvate the molecule. |

| Protic Polar | Methanol, Ethanol | Moderate | Can act as both H-bond donors and acceptors, but the non-polar difluorophenyl group limits high solubility. |

| Aqueous | Water | Low (pH dependent) | Solubility is highly dependent on pH. At its isoelectric point, solubility will be minimal. Solubility increases at acidic or basic pH. |

Experimental Protocols

Protocol 1: Standard Method for Equilibrium Solubility Determination (Shake-Flask)

This protocol determines the equilibrium solubility of the compound in a specific solvent at a set temperature.[13]

-

Preparation: Add an excess amount of this compound to a glass vial (e.g., 10 mg). The key is to ensure undissolved solid remains at the end.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand stationary for at least 4 hours to allow undissolved solid to settle.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid. Dilute the sample accurately with an appropriate mobile phase or solvent to a concentration within the linear range of your analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, UPLC-MS) to determine the concentration.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

Protocol 2: Salt Formation for Solubility Enhancement

This protocol provides a small-scale method to test solubility improvement via salt formation.

-

Setup: Place a known mass of the compound (e.g., 5 mg) into a vial.

-

Solvent Addition: Add the target polar organic solvent (e.g., 0.5 mL of Methanol). The compound should initially be a suspension or only partially dissolved.

-

Counter-ion Addition:

-

For a Carboxylate Salt: Prepare a stock solution of a base (e.g., 1 M NaOH in Methanol). Add the base solution dropwise (e.g., 1-2 µL at a time) to the suspension while stirring.

-

For an Ammonium Salt: Prepare a stock solution of an acid (e.g., 1 M HCl in Methanol). Add the acid solution dropwise to the suspension while stirring.

-

-

Observation: Observe for dissolution. A significant increase in clarity or the complete dissolution of the solid upon adding approximately one molar equivalent of the acid/base indicates successful salt formation and solubility enhancement.

-

Validation: The resulting salt can be isolated by evaporating the solvent or used directly as a solubilized stock solution. Stability should be assessed over time.[2]

Protocol 3: Co-solvent System Screening

This protocol outlines a method for rapidly screening solvent mixtures.

-

Array Preparation: In a 96-well plate or a series of small vials, prepare a matrix of solvent mixtures. For example, to test Toluene/Methanol:

-

Well A1: 950 µL Toluene + 50 µL Methanol (95:5)

-

Well A2: 900 µL Toluene + 100 µL Methanol (90:10)

-

...and so on.

-

-

Compound Addition: Add an excess amount of the compound to each well/vial.

-

Equilibration: Seal the plate/vials and agitate at a constant temperature for 12-24 hours.

-

Analysis: After settling, analyze the supernatant from each well. This can be done quantitatively (as in Protocol 1) or semi-quantitatively by visual inspection or by analyzing a small aliquot via HPLC to find the mixture that yields the highest concentration.

Visualizations: Workflows and Logic

Below are diagrams illustrating key decision-making and experimental processes.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Caption: Experimental workflow for determining equilibrium solubility.

References

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

-

Cogent Chemistry. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

-

PubChem. 1-(4-Formylphenyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Molecules. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Piperidine. Wikimedia Foundation. Available at: [Link]

-

Wikipedia. Cosolvent. Wikimedia Foundation. Available at: [Link]

-